5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one 5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 902254-93-7
VCID: VC4197010
InChI: InChI=1S/C18H15ClN2O3/c19-13-7-8-16-15(10-13)21(18(23)24-16)11-17(22)20-9-3-5-12-4-1-2-6-14(12)20/h1-2,4,6-8,10H,3,5,9,11H2
SMILES: C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O
Molecular Formula: C18H15ClN2O3
Molecular Weight: 342.78

5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

CAS No.: 902254-93-7

Cat. No.: VC4197010

Molecular Formula: C18H15ClN2O3

Molecular Weight: 342.78

* For research use only. Not for human or veterinary use.

5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one - 902254-93-7

Specification

CAS No. 902254-93-7
Molecular Formula C18H15ClN2O3
Molecular Weight 342.78
IUPAC Name 5-chloro-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C18H15ClN2O3/c19-13-7-8-16-15(10-13)21(18(23)24-16)11-17(22)20-9-3-5-12-4-1-2-6-14(12)20/h1-2,4,6-8,10H,3,5,9,11H2
Standard InChI Key GURWACYEIBHFKL-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O

Introduction

The compound 5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one represents a complex heterocyclic structure combining benzo[d]oxazole and dihydroquinoline moieties. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Structural Features

IUPAC Name: 5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Molecular Formula: C17H13ClN2O3
Molecular Weight: Approximately 328.75 g/mol

Key Functional Groups:

  • Benzo[d]oxazole Core: Known for its role in enhancing biological activity.

  • Dihydroquinoline Substructure: Often associated with pharmacological properties.

  • Ketone and Chloro Substituents: Contribute to the compound's reactivity and binding potential.

Synthesis Pathways

While specific synthetic routes for this compound are not directly available in the literature, related heterocyclic compounds often follow these general steps:

  • Formation of Benzo[d]oxazole Core:

    • Typically synthesized via cyclization of 2-aminophenol derivatives with carboxylic acids or esters under acidic conditions.

  • Attachment of the Dihydroquinoline Moiety:

    • The quinoline unit is introduced through alkylation or condensation reactions involving dihydroquinoline precursors.

  • Final Functionalization:

    • Chlorination at the desired position can be achieved using reagents like thionyl chloride or N-chlorosuccinimide (NCS).

Antimicrobial Activity

Compounds containing benzo[d]oxazole and quinoline scaffolds have demonstrated broad-spectrum antimicrobial properties. These structures are known to target bacterial DNA gyrase or topoisomerase enzymes, disrupting bacterial replication.

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of kinases or other enzymes due to its ability to interact with active sites through hydrogen bonding and hydrophobic interactions.

Research Findings

  • Quinoline Derivatives:

    • Demonstrated anticancer activity by inhibiting EGFR and inducing apoptosis in cancer cells .

  • Benzo[d]oxazole Compounds:

    • Known for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

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